UNC569

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UNC569 est un nouvel inhibiteur de petite molécule ciblant spécifiquement la tyrosine kinase réceptrice Mer. Ce composé a montré un potentiel significatif dans le traitement de la leucémie aiguë lymphoblastique, une tumeur maligne fréquente chez les enfants. En inhibant le récepteur Mer, this compound réduit les voies de signalisation pro-survie, augmente la chimio-sensibilité et retarde la progression de la leucémie .

Applications De Recherche Scientifique

UNC569 has several scientific research applications, particularly in the fields of oncology and molecular biology. It has been extensively studied for its efficacy against acute lymphoblastic leukemia in both in vitro and in vivo models. In cell-based assays, this compound inhibits the accumulation of phosphorylated Mer, reduces cell proliferation, and increases sensitivity to chemotherapeutic agents. In animal models, this compound has demonstrated significant anti-leukemia activity, reducing tumor burden and delaying disease progression .

By targeting the Mer receptor, this compound can help elucidate the role of this kinase in cancer development and progression .

Mécanisme D'action

Target of Action

The primary target of this compound, also known as UNC569, is the Mer receptor tyrosine kinase (Mer RTK) . Mer RTK is ectopically expressed in acute lymphoblastic leukemia (ALL) cell lines and patient samples . Inhibition of Mer expression reduces pro-survival signaling, increases chemosensitivity, and delays the development of leukemia in vivo .

Mode of Action

This compound is a potent inhibitor of Mer RTK, with an IC50 value of 2.9 nM . It inhibits the accumulation of the active phosphorylated form of Mer in ALL cell lines . This inhibition results in a decrease in pro-survival signaling and an increase in chemosensitivity .

Biochemical Pathways

This compound inhibits the activation of Mer and downstream signaling, including the PI3K/AKT and MAPK/ERK pathways . These pathways are involved in cell growth, proliferation, and survival . By inhibiting these pathways, this compound may influence oncogenic processes.

Result of Action

Treatment with this compound results in reduced proliferation/survival in liquid culture, decreased colony formation in methylcellulose/soft agar, and increased sensitivity to cytotoxic chemotherapies . In a transgenic zebrafish model of T-ALL, treatment with this compound resulted in more than a 50% reduction in tumor burden compared with vehicle- and mock-treated fish .

Analyse Biochimique

Biochemical Properties

UNC569 interacts with the Mer receptor tyrosine kinase, inhibiting its activation and downstream signaling through ERK1/2 and AKT . This inhibition reduces pro-survival signaling, increases chemosensitivity, and delays the development of leukemia .

Cellular Effects

This compound has been shown to reduce proliferation/survival in liquid culture, decrease colony formation in methylcellulose/soft agar, and increase sensitivity to cytotoxic chemotherapies . It influences cell function by inhibiting the activation of Mer and downstream signaling, including the PI3K/AKT and MAPK/ERK pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation of Mer and downstream signaling pathways. It inhibits the accumulation of phospho-Mer in ALL cell lines . This inhibition disrupts pro-survival signaling, leading to increased chemosensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce tumor burden over time. In a study using MYC transgenic zebrafish with T-ALL, treatment with this compound induced more than 50% reduction in tumor burden compared with vehicle- and mock-treated fish .

Méthodes De Préparation

UNC569 est une pyrazolopyrimidine substituée. La synthèse d'this compound implique plusieurs étapes, notamment la formation du noyau pyrazolopyrimidine et la fonctionnalisation ultérieure pour introduire des substituants spécifiques. La voie de synthèse exacte et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans la littérature disponible . Les méthodes de production industrielle d'this compound ne sont pas non plus disponibles au public, car il est principalement utilisé dans des contextes de recherche.

Analyse Des Réactions Chimiques

UNC569 subit diverses réactions chimiques, impliquant principalement son interaction avec la tyrosine kinase réceptrice Mer. Il agit comme un inhibiteur réversible et compétitif de l'ATP, se liant au site actif de la kinase et empêchant son activation. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les analogues de l'ATP et les tampons d'essai de kinase. Le principal produit formé à partir de ces réactions est le récepteur Mer inhibé, qui est incapable de phosphoryler les molécules de signalisation en aval .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de l'oncologie et de la biologie moléculaire. Il a été largement étudié pour son efficacité contre la leucémie aiguë lymphoblastique dans des modèles in vitro et in vivo. Dans les essais cellulaires, this compound inhibe l'accumulation de Mer phosphorylé, réduit la prolifération cellulaire et augmente la sensibilité aux agents chimiothérapeutiques. Dans les modèles animaux, this compound a démontré une activité antileucémique significative, réduisant la charge tumorale et retardant la progression de la maladie .

En ciblant le récepteur Mer, this compound peut aider à élucider le rôle de cette kinase dans le développement et la progression du cancer .

Mécanisme d'action

Le mécanisme d'action d'this compound implique son inhibition de la tyrosine kinase réceptrice Mer. En se liant au site de liaison à l'ATP de la kinase, this compound empêche la phosphorylation et l'activation de Mer. Cette inhibition perturbe les voies de signalisation en aval, notamment les voies PI3K/AKT et MAPK/ERK, qui sont essentielles à la survie, à la prolifération et à la migration cellulaires. En conséquence, this compound induit l'apoptose et sensibilise les cellules cancéreuses aux agents chimiothérapeutiques .

Comparaison Avec Des Composés Similaires

UNC569 est unique parmi les inhibiteurs de la tyrosine kinase réceptrice Mer en raison de sa forte puissance et de sa sélectivité. Des composés similaires ciblant le récepteur Mer comprennent UNC1062 et UNC2025. Bien que ces composés inhibent également l'activité de la kinase Mer, this compound a démontré une efficacité supérieure dans les études précliniques, en particulier pour réduire la charge tumorale et augmenter la chimio-sensibilité dans les modèles de leucémie aiguë lymphoblastique .

Propriétés

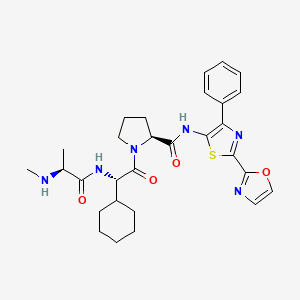

IUPAC Name |

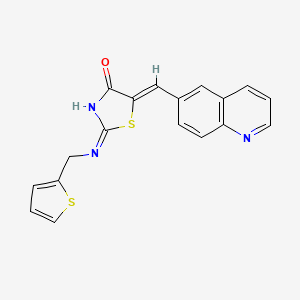

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEBRHQLRGFBNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

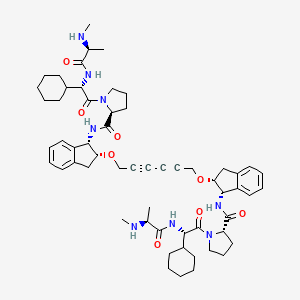

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

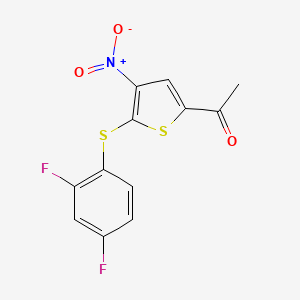

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

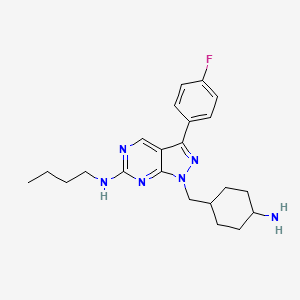

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)